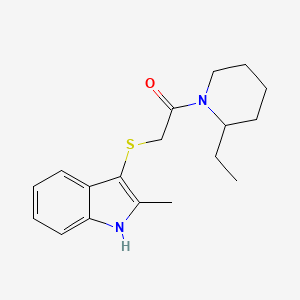

1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2-ethylpiperidin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-3-14-8-6-7-11-20(14)17(21)12-22-18-13(2)19-16-10-5-4-9-15(16)18/h4-5,9-10,14,19H,3,6-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDDBUUFQOTJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CSC2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 2-ethylpiperidine.

Indole Synthesis: The indole moiety can be prepared using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Thioether Linkage Formation: The final step involves the coupling of the piperidine and indole units through a thioether linkage. This can be achieved by reacting the piperidine derivative with a thiol-substituted indole under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can target the carbonyl group or the thioether linkage, leading to the formation of alcohols or thiols, respectively.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkyl halides, amines, or alcohols can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The indole moiety is known for its ability to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The compound belongs to the indolyl-3-ethanone-α-thioethers class, which has been extensively studied for antimalarial activity. Below is a comparison with key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl, Br) on the indole or aryl-thioether moieties correlate with enhanced antimalarial potency. For example, 1-(5-nitroindol-3-yl)-2-(4-nitrophenylthio)ethanone exhibits a pIC₅₀ of 8.2129, outperforming chloroquine (pIC₅₀ = 7.5528) .

- However, methyl substituents may improve metabolic stability or reduce toxicity .

- The 2-ethylpiperidine group in the target compound likely increases lipophilicity compared to unsubstituted piperidine analogs (e.g., CAS 371215-59-7), which could enhance blood-brain barrier penetration or target binding .

Physicochemical Properties

- Synthetic Accessibility : The compound can be synthesized via a two-step route:

Toxicity and Selectivity

- The target compound’s 2-methylindole and ethylpiperidine groups may further reduce off-target effects, but empirical data are needed.

Biological Activity

1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a synthetic compound characterized by a complex structure that includes a piperidine ring and an indole moiety. The molecular formula for this compound is C_{15}H_{20}N_{2}S, with a molecular weight of approximately 284.397 g/mol. This compound's unique features suggest potential biological activities, particularly in the modulation of neurotransmitter systems.

Structural Characteristics

The compound's structure incorporates:

- Piperidine Ring : Known for its role in various pharmacological activities.

- Indole Moiety : Associated with interactions at serotonin receptors.

- Thioether Functional Group : Contributes to the compound's chemical reactivity and potential biological interactions.

Potential Biological Activities

Preliminary studies suggest that 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone may exhibit significant biological activity, particularly concerning dopamine and serotonin receptors. Related compounds have shown selective agonist activity for the D3 dopamine receptor, which is implicated in various neurological conditions.

Hypothesized Activities

Based on structural analogs, the following activities are anticipated:

- Dopamine Receptor Modulation : Potential selective binding to D3 receptors may provide therapeutic avenues for treating conditions like schizophrenia or Parkinson's disease.

- Serotonin Receptor Interaction : The indole structure suggests possible interactions with serotonin receptors, which could influence mood and anxiety disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential activity of 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(2-methylpiperidinyl)-1-(indolyl)ethanone | Structure | D3 receptor agonist |

| 1-(4-methoxyphenyl)-2-(indolyl)ethanone | Structure | Potential antipsychotic |

| 3-(indolyl)-N-(piperidinyl)methanone | Structure | Antidepressant properties |

This table highlights the potential pharmacological relevance of the target compound based on its structural similarities to known bioactive molecules.

Synthesis and Pharmacological Profiling

The synthesis of 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone typically involves several key steps aimed at achieving high purity and yield. The synthetic strategy often includes:

- Formation of the Piperidine Ring : Utilizing appropriate alkylation techniques.

- Indole Functionalization : Employing methods that maintain the integrity of the indole structure while introducing necessary substituents.

Pharmacological profiling is essential to elucidate its interaction with biological targets. Initial findings suggest selective binding to D3 dopamine receptors without significant activity at D2 receptors, potentially minimizing side effects commonly associated with broader dopamine receptor agonists.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone?

Methodological Answer: The synthesis of structurally related ethanone derivatives often employs nucleophilic substitution or thiol-alkylation reactions. For example, the synthesis of 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one involves condensation of acetophenone derivatives with aldehydes in ethanol under acidic conditions (e.g., thionyl chloride), followed by recrystallization . For the target compound, key steps include:

- Thioether formation: Reacting 2-methyl-1H-indole-3-thiol with a halogenated ethanone intermediate (e.g., 2-bromo-1-(2-ethylpiperidin-1-yl)ethanone) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).

- Purification: Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Validation: Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be rigorously validated?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. For example, SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement, even for compounds with complex heterocyclic systems . Steps include:

- Crystallization: Use vapor diffusion with solvents like dichloromethane/methanol.

- Data collection: Employ a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 173 K) to minimize thermal motion artifacts.

- Refinement: Apply the SHELXL algorithm for anisotropic displacement parameters and hydrogen-atom positioning. Cross-validate bond lengths/angles against DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental conformational analysis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict stable conformers and electronic properties. For example:

- Geometry optimization: Compare DFT-derived bond lengths/angles with X-ray data to identify discrepancies (e.g., torsional strain in the piperidine ring).

- Electrostatic potential maps: Analyze electron density distribution to explain reactivity differences (e.g., nucleophilic attack at the ethanone carbonyl vs. indole sulfur).

- Thermodynamic stability: Calculate Gibbs free energy to rank conformers and validate experimental observations .

Q. What strategies address inconsistencies in pharmacological screening data for this compound?

Methodological Answer: In vitro assays must control for off-target interactions and solubility issues:

- Solubility optimization: Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to prevent aggregation.

- Receptor-binding assays: Perform competitive binding studies (e.g., radioligand displacement) against structurally related compounds (e.g., JWH-203, a controlled indole-derived ethanone) to assess selectivity .

- Data normalization: Include positive controls (e.g., known agonists/antagonists) and use statistical tools (e.g., Z-factor) to validate assay robustness .

Q. How can researchers mitigate toxicity risks during in vivo studies?

Methodological Answer: Preclinical safety assessments should include:

- Acute toxicity: Conduct OECD Guideline 423 trials in rodents, monitoring for neurobehavioral effects (common in indole derivatives).

- Metabolic profiling: Use LC-MS/MS to identify hepatotoxic metabolites (e.g., sulfoxide derivatives from thioether oxidation).

- Protective measures: Implement engineering controls (e.g., fume hoods) and PPE (e.g., P95 respirators, nitrile gloves) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.